
tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate is a chemical compound with the molecular formula C10H21NO3 . It is produced by Fluorochem Ltd .
Molecular Structure Analysis
The molecular structure of tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate consists of 10 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . More detailed structural information can be found on various chemical databases .Physical And Chemical Properties Analysis
Tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate has a molecular weight of 203.28 g/mol. More detailed physical and chemical properties can be found on various chemical databases .Aplicaciones Científicas De Investigación
Green Chemistry and Catalyst-Free Synthesis
The compound is utilized in green chemistry for the chemoselective BOC protection of amines . This process is eco-friendly and avoids the use of solvents and catalysts, which aligns with the principles of sustainable technology . The method is advantageous for its mild reaction conditions and the avoidance of complex purification steps, making it a valuable technique in pharmaceutical and fine chemical syntheses.
Protection of Amino Groups in Organic Synthesis
In organic synthesis, protecting the amino groups is crucial when other functional groups in the molecule are reacting. “3-(Boc-amino)-2,2-dimethyl-1-propanol” serves as a protecting agent for amino groups in primary amines, secondary amines, and aromatic nitrogen heterocycles . This protection is essential to prevent unwanted reactions such as oxidation and substitution.
Peptide Synthesis
The compound plays a significant role in peptide synthesis. It is used to protect amino acids, reducing racemization and ensuring the stability of the amino group during the synthesis process. The tert-butoxycarbonyl (BOC) group is particularly favored for its ease of crystallization and removal by acidolysis, without inducing side reactions .
Pharmaceutical Intermediates
As a pharmaceutical intermediate , “3-(Boc-amino)-2,2-dimethyl-1-propanol” is found in a variety of biologically active molecules. Its role in the synthesis of nitrogen-containing carbamate compounds is significant due to the prevalence of these structures in pharmaceuticals .
Computational Chemistry
The electronic structure and vibrational spectrum of related BOC-protected compounds are studied using Density Functional Theory (DFT) methods. These studies help in understanding the properties and potential applications of the compound in various fields, including materials science .
Nonlinear Optical Materials
Research into the nonlinear optical properties of BOC-protected compounds can lead to the development of new materials for optical devices. The compound’s structure and properties are analyzed to explore its potential in creating advanced optical materials .
Propiedades
IUPAC Name |
tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-9(2,3)14-8(13)11-6-10(4,5)7-12/h12H,6-7H2,1-5H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIGZYWRVWZUHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611754 |
Source


|
| Record name | tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
184357-44-6 |
Source


|
| Record name | tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B66849.png)

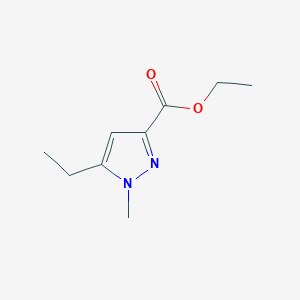
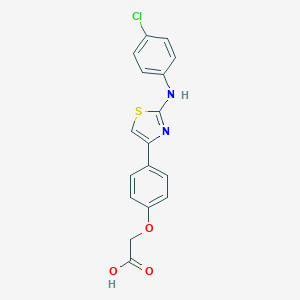
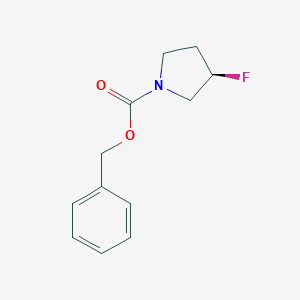
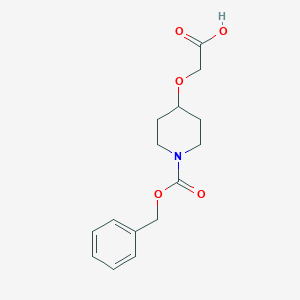
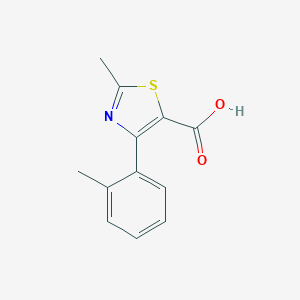
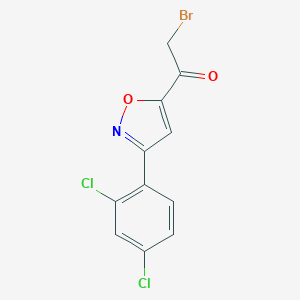

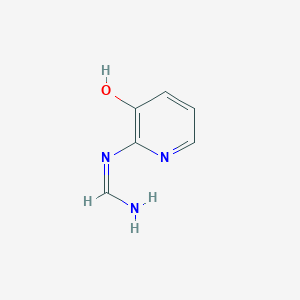
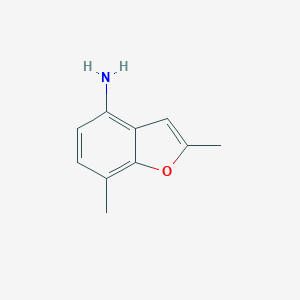


![(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile](/img/structure/B66879.png)